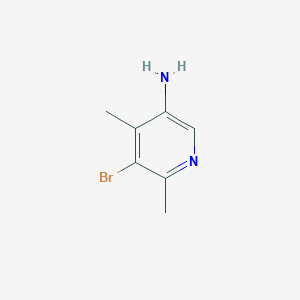

5-Bromo-4,6-dimethylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 4,6-dimethylpyridin-3-amine. This reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and arylboronic acids under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Coupling Products: The Suzuki-Miyaura reaction yields biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

5-Bromo-4,6-dimethylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethylpyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-bromo-4,6-dimethylpyridine: Another brominated pyridine derivative with similar chemical properties.

5-Bromo-2-methylpyridin-3-amine: A related compound used in similar synthetic applications.

Biological Activity

5-Bromo-4,6-dimethylpyridin-3-amine is a heterocyclic organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉BrN₂. Its structure includes:

- A pyridine ring substituted with:

- A bromine atom at position 5

- Two methyl groups at positions 4 and 6

- An amino group at position 3

This unique structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further pharmacological studies. Preliminary studies suggest its effectiveness against various microbial strains, although specific mechanisms remain under investigation.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties . Its derivatives have been studied for their ability to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2 over COX-1, which is significant for developing anti-inflammatory drugs .

Anticancer Activity

This compound has been evaluated for its anticancer potential . In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and FaDu (head and neck cancer) cells. The compound's mechanism may involve:

- Inhibition of topoisomerase I and II enzymes

- Induction of cell cycle arrest

- Reduction of oxidative stress .

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction : The compound potentially interacts with various enzymes or receptors in biological systems, influencing their activity.

- Apoptotic Pathways : It may activate apoptotic pathways through the upregulation of cleaved caspase levels and LC3A/B proteins .

- Cell Cycle Modulation : The compound has been shown to induce G2/M phase cell cycle arrest in treated cells .

Case Studies

Several studies have explored the biological effects of this compound:

Properties

IUPAC Name |

5-bromo-4,6-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-6(9)3-10-5(2)7(4)8/h3H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKUDSPWEKACSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1N)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-29-2 |

Source

|

| Record name | 5-bromo-4,6-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.